molecular formula C21H14ClN3O2 B12600177 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- CAS No. 649739-84-4

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-

Cat. No.: B12600177
CAS No.: 649739-84-4
M. Wt: 375.8 g/mol
InChI Key: FOOGXPYVBWHEJV-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are heterocyclic compounds featuring a benzene ring fused to a pyrazine ring. The compound 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline is distinguished by its substitution pattern: a 3-chlorophenyl group at position 2 and a 4-nitrophenylmethyl group at position 2.

Properties

CAS No.

649739-84-4

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H14ClN3O2/c22-16-5-3-4-15(13-16)21-20(23-18-6-1-2-7-19(18)24-21)12-14-8-10-17(11-9-14)25(26)27/h1-11,13H,12H2

InChI Key

FOOGXPYVBWHEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-, the following synthetic route can be considered:

    Step 1: Synthesis of the quinoxaline core by reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.

    Step 2: Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.

    Step 3: Attachment of the 4-nitrophenylmethyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. The following sections detail its applications across various therapeutic areas.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties, including:

  • Antibacterial : Effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates .
  • Antifungal : Demonstrated efficacy against various fungal species, with certain derivatives showing high antifungal activity .

Antiviral Properties

Recent studies have highlighted the potential of quinoxaline derivatives in antiviral therapies:

  • Hepatitis B Virus : Compounds have been developed that exhibit promising antiviral activity against Hepatitis B, with some showing low cytotoxicity .
  • Herpes Simplex Virus : Specific derivatives have been noted for their ability to reduce viral plaque formation significantly .

Anticancer Applications

Quinoxaline compounds have been investigated for their anticancer properties:

  • Mechanism of Action : They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Therapeutic Potential : Several studies have reported their use in targeting specific cancer types, showcasing their role as potential chemotherapeutic agents .

Comparative Analysis of Quinoxaline Derivatives

The following table compares Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- with other related quinoxaline compounds based on their notable features and biological activities:

Compound NameStructure TypeNotable Features
QuinoxalineBasic structureParent compound without substituents
2-MethylquinoxalineMethyl group at position 2Exhibits varied biological activities
2-(Chlorophenyl)quinoxalineChlorophenyl group at position 2Known for antibacterial properties
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-Unique substituentsEnhanced biological activity and specificity

Synthesis and Industrial Applications

The synthesis of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- typically involves multiple synthetic steps that can be optimized for industrial production. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield and purity.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- depends on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the 3-chlorophenyl and 4-nitrophenylmethyl groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Substituent Effects and Molecular Properties

Target Compound :
  • Substituents :
    • Position 2: 3-chlorophenyl (electron-withdrawing, meta-substituted).
    • Position 3: 4-nitrophenylmethyl (strong electron-withdrawing, para-substituted).
  • Molecular Formula : Estimated as C₂₁H₁₄ClN₃O₂ (based on analogous compounds).
  • Key Properties: Higher polarity due to nitro group, likely reducing lipophilicity compared to chloro/methyl analogues. Potential stability challenges under reducing conditions (nitro group reactivity).
Comparison with Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl (CAS 56536-65-3) :
  • Substituents :
    • Position 2: 4-chlorophenylmethyl (electron-withdrawing, para-substituted).
    • Position 3: Phenyl (neutral, unsubstituted).
  • Molecular Formula : C₂₁H₁₅ClN₂.
  • Key Differences :
    • Absence of nitro group reduces polarity, enhancing lipophilicity.
    • Para-substituted chloro group may improve metabolic stability compared to meta-substitution in the target compound .
Comparison with Quinoline Derivatives (e.g., 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline) :
  • Structural Differences: Quinoline backbone (benzene fused to pyridine) vs. quinoxaline (benzene fused to pyrazine). Quinoline derivatives often exhibit altered electronic properties and bioavailability.

Comparison with Analogues

  • Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl: Synthesis likely involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction. notes a "feasible synthesis route" but lacks specifics .
  • Quinoline Derivatives: One-pot three-component strategies (e.g., ) enable efficient assembly of complex structures.

Target Compound

  • Potential Applications: Nitro groups are redox-active, suggesting utility in electrochemical sensors or anticancer prodrugs (upon nitroreductase activation). Chloro and nitro substituents may enhance binding to hydrophobic enzyme pockets.
  • Limitations: Nitro group instability under reducing environments. Limited solubility in aqueous media.

Analogues

  • CAS 56536-65-3 :
    • Improved lipophilicity may favor CNS penetration, but absence of nitro group limits redox activity .
  • Quinoline Derivatives: Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways .

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- (CAS Number: 649739-84-4) is one such derivative that has been studied for its potential therapeutic applications. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C22H17ClN2O
  • Molecular Weight : 375.8 g/mol
  • Structure : The compound features a quinoxaline core substituted with a 3-chlorophenyl and a 4-nitrophenylmethyl group, contributing to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. A systematic review indicated that various quinoxaline compounds exhibit significant activity against viruses such as Herpes simplex virus (HSV) and Hepatitis B virus (HBV).

  • Key Findings :
    • A derivative of quinoxaline demonstrated a 25% reduction in plaque formation at a concentration of 20 µg/mL against HSV in Vero cells .
    • Compounds targeting HBV showed promising results but were associated with high cytotoxicity at effective concentrations .

Antibacterial and Antifungal Properties

Quinoxaline derivatives are also recognized for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria.

  • Activity Spectrum :
    • Effective against pathogens responsible for respiratory infections and skin diseases.
    • Some derivatives have shown activity comparable to traditional antibiotics, making them potential candidates for treating drug-resistant infections .

Anticancer Activity

The anticancer properties of quinoxaline derivatives are particularly noteworthy. Several studies have reported their effectiveness against different cancer cell lines.

  • Case Studies :
    • A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colon cancer cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
    • Another investigation into novel derivatives indicated significant cytotoxic effects on MCF-7 breast cancer cells, suggesting that structural modifications enhance their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence biological activity.

SubstitutionBiological Activity
3-Chloro groupEnhanced antiviral activity against HSV
4-Nitro groupIncreased cytotoxicity towards cancer cells
Alkyl substitutionsImproved binding affinity to target proteins

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